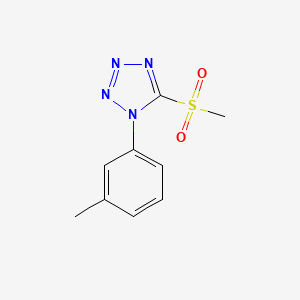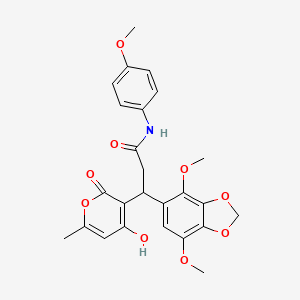![molecular formula C19H17N5O4S2 B11051326 5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B11051326.png)
5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide is a complex organic molecule featuring multiple functional groups, including oxazole, pyridazine, pyridine, thiophene, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyridazine Core: This step often involves the condensation of hydrazine derivatives with diketones or similar compounds.
Thiophene Sulfonamide Formation: The thiophene ring can be sulfonated using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final assembly of the molecule involves coupling the different fragments using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridazine rings.
Reduction: Reduction reactions can target the oxazole and pyridazine rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its sulfonamide group is particularly noteworthy for its potential antibacterial properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide: can be compared to other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole.
Pyridazine Derivatives: Compounds like pyridazine-3,6-dione.
Uniqueness
What sets this compound apart is its combination of multiple heterocyclic rings and functional groups, which can confer unique chemical and biological properties
properties
Molecular Formula |
C19H17N5O4S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxopyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H17N5O4S2/c1-12-19(13(2)28-23-12)24-17(25)7-5-15(22-24)16-6-8-18(29-16)30(26,27)21-11-14-4-3-9-20-10-14/h3-10,21H,11H2,1-2H3 |
InChI Key |
UDYHLWIJQNCEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N2C(=O)C=CC(=N2)C3=CC=C(S3)S(=O)(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051243.png)
![(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one](/img/structure/B11051249.png)

![methyl 3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051259.png)
![1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)

![methyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11051282.png)
![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)
![Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester](/img/structure/B11051292.png)
![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11051318.png)